L-PROLINE (15N)

Collagen turnover Stable isotope tracer Musculoskeletal protein synthesis

Researchers requiring unambiguous nitrogen tracing face limitations with unlabeled proline or 13C-labeled variants. L-Proline (15N) directly addresses this with 15N enrichment at ≥95 atom%, delivering ~264-fold NMR signal enhancement for conformer analysis and nitrogen flux studies. • Enables specific detection of cis/trans proline isomerization in protein folding. • Provides analytically interchangeable results with [13C]proline for collagen FSR quantification. • Unique for tracking nitrogen transfer through transamination networks-13C-proline cannot report on nitrogen fate. Supplied with ≥98% chemical purity and full QC documentation, ensuring reliable integration into existing NMR/MS workflows.

Molecular Formula
Molecular Weight 116.12
Cat. No. B1579752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-PROLINE (15N)
Molecular Weight116.12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Proline (15N) – Identity, Specifications, and Procurement Overview


L-Proline (15N) is the stable-isotope-labeled form of the proteinogenic amino acid L-proline, in which the single nitrogen atom is enriched in the NMR-active, spin-½ ¹⁵N isotope (natural abundance ~0.36%) [1]. The unlabeled CAS is 147-85-3; the ¹⁵N-labeled form carries CAS 59681-31-1 with a molecular formula of C₅H₉¹⁵NO₂ and a monoisotopic mass of 116.12 Da (M+1 relative to unlabeled L-proline) . Commercial material is routinely supplied at ≥95–98 atom% ¹⁵N isotopic enrichment with ≥98% chemical purity (CP), and is qualified as suitable for bio-NMR applications . L-Proline (15N) serves as a tracer and internal standard in mass spectrometry, an NMR-active probe for protein structure and dynamics, and a metabolic labeling reagent for tracking nitrogen flux through biochemical networks.

Why Alternative Proline Labels Cannot Substitute for L-Proline (15N)


Isotopically labeled amino acids within the proline family are not analytically interchangeable. Unlabeled L-proline cannot provide the mass shift or NMR-active nucleus required for tracer studies, while ¹³C-labeled proline reports on carbon rather than nitrogen fate and introduces a larger mass increment (+5 Da for ¹³C₅ vs. +1 Da for ¹⁵N) that can alter chromatographic behavior . Dual-labeled (¹³C,¹⁵N) or deuterated proline variants impose even larger mass shifts and increased synthetic cost. The choice of isotopic label directly determines which metabolic pathways can be traced, which spectroscopic experiments can be performed, and whether quantitative MS workflows are compatible with existing analytical pipelines. The evidence below demonstrates exactly where L-Proline (15N) provides quantifiable differentiation relative to its closest alternatives, enabling informed procurement decisions [1].

Quantitative Differentiation Evidence for L-Proline (15N)


Collagen Synthesis Rates Compared to 13C-Proline in Human Tissues

When [15N]proline and [13C]proline were administered as flooding doses to healthy human subjects, the measured fractional synthetic rates (FSR) of collagen were statistically identical across all tissues examined. For tendon collagen, FSR was 0.047 ± 0.004 %/h with 15N versus 0.045 ± 0.007 %/h with 13C; for ligament, 0.039 ± 0.007 versus 0.040 ± 0.007 %/h; for dermis, 0.037 ± 0.004 versus 0.037 ± 0.003 %/h; and for skeletal muscle collagen, 0.016 ± 0.004 versus 0.018 ± 0.005 %/h [1]. The study used GC-combustion-isotope ratio mass spectrometry (GC-C-IRMS) for quantification. These data establish that [15N]proline provides analytically equivalent performance to [13C]proline for direct collagen synthesis measurement, while offering the advantage of a single-nitrogen label that avoids 13C natural-abundance background interference in certain GC-MS and LC-MS workflows.

Collagen turnover Stable isotope tracer Musculoskeletal protein synthesis Gas chromatography-combustion-IRMS

In Vivo Tracer Uptake in Skin vs. 13C-Leucine

In a direct head-to-head comparison, L-15N-proline and L(1-13C)-leucine were administered as an equimolecular oral mixture to rabbits to monitor skin protein biosynthesis in vivo [1]. Both tracers appeared in blood within 15 minutes and were cleared within 8 hours. Both were rapidly incorporated into skin proteins within 15 minutes; however, substantially more proline was incorporated into skin protein than leucine over the monitoring period. The authors concluded that L-15N-proline is a superior tracer to L(1-13C)-leucine for studying protein metabolism in skin [1]. This differential incorporation reflects the high collagen content of skin, where proline (and its hydroxylated derivative hydroxyproline) constitutes approximately 25% of collagen amino acid residues, compared to leucine at roughly 3%.

Skin protein metabolism In vivo tracer kinetics Collagen-rich tissue Stable isotope labeling

Nitrogen-Specific Metabolic Tracing via Transamination

Using 15N tracing coupled with mass spectrometry, Zhu et al. demonstrated that human retinal pigment epithelium (RPE) cells utilize the nitrogen atom from proline to synthesize and export 13 distinct amino acids, including glutamate, aspartate, glutamine, alanine, and serine [1]. This nitrogen-donor function of proline is specifically traceable only with a 15N-labeled proline tracer; 13C-labeled proline would track carbon skeleton fate rather than nitrogen transfer through transamination reactions. In vivo intravenous delivery of 15N-proline confirmed that 15N-derived amino acids appear earlier in the RPE than in the neural retina, establishing the directionality of inter-tissue nitrogen flux [1]. Mouse RPE/choroid similarly utilized proline nitrogen, while the neural retina alone did not, demonstrating tissue-specific metabolic compartmentalization that is only resolvable with 15N-specific labeling.

Nitrogen metabolism Retinal pigment epithelium Metabolic flux analysis Transamination tracing

NMR Signal Enhancement for Cis/Trans Proline Isomer Quantification

The natural abundance of 15N is only 0.36%, and the 14N nucleus (99.64% abundant) possesses a quadrupolar spin I=1 that produces broad, often undetectable NMR signals [1]. Commercial L-Proline (15N) at ≥95 atom% 15N enrichment provides approximately a 264-fold increase in 15N signal intensity relative to natural abundance (95% / 0.36% ≈ 264×) [1]. Blomberg et al. demonstrated that 15N NMR spectra of alanyl-[15N]-proline (95% enriched) resolve distinct signals for the cis and trans conformers of the proline peptide bond, enabling determination of cis/trans ratios and measurement of conformer-specific pKₐ values via pH-dependent chemical shift titrations [2]. At natural abundance, these experiments are impractical due to insufficient sensitivity. Furthermore, 15N (spin-½) yields linewidths of ~1–5 Hz in solution-state proteins, compared to the >100 Hz linewidths typical of quadrupolar 14N, enabling site-specific assignment in macromolecules [1].

15N NMR spectroscopy Proline cis/trans isomerization Protein dynamics Isotopic enrichment

Chromatographic Co-Elution Advantage of Minimal Mass Shift

L-Proline (15N) generates a mass shift of exactly +1 Da per labeled nitrogen (monoisotopic mass 116.12 Da vs. 115.13 Da for unlabeled L-proline) . In contrast, L-Proline (13C₅) adds +5 Da, L-Proline (D₇) adds +7 Da, and L-Proline (13C₅,15N) adds +6 Da. In reversed-phase LC-MS, larger mass shifts from deuterated isotopologues are well-documented to cause retention time shifts of 0.1–0.5 minutes due to the shorter C–²H bond length affecting hydrophobicity [1]. The minimal +1 Da shift of 15N-proline preserves near-identical chromatographic retention to unlabeled proline, ensuring co-elution of analyte and internal standard and thereby minimizing differential matrix effects and ion suppression in electrospray ionization. This property makes 15N-proline the preferred single-label choice when chromatographic fidelity is critical for quantitative accuracy.

LC-MS quantification Stable isotope dilution Internal standard Ion suppression

Application Scenarios for L-Proline (15N) Based on Quantitative Evidence


Collagen Synthesis Rate Measurement in Musculoskeletal and Dermal Tissues

L-Proline (15N) is validated as analytically interchangeable with [13C]proline for quantifying collagen fractional synthetic rates in human tendon, ligament, dermis, and skeletal muscle using flooding-dose protocols with GC-C-IRMS readout [1]. This scenario applies to clinical studies of collagen turnover in aging, sports medicine, wound healing, and nutritional intervention trials. Because 15N and 13C proline give identical FSR values (e.g., tendon: 0.047 ± 0.004 vs. 0.045 ± 0.007 %/h), researchers can select the 15N label when the experimental design requires simultaneous 13C tracing of other metabolic substrates or when existing 13C natural abundance in collagen-rich samples would confound measurement [1].

Skin Protein Biosynthesis Tracer Studies in Collagen-Rich Tissue

For in vivo studies of skin and dermal protein metabolism, L-Proline (15N) provides superior tracer incorporation compared to the conventional tracer L(1-13C)-leucine, as demonstrated by head-to-head comparison in a rabbit model where proline incorporation into skin proteins substantially exceeded leucine incorporation following equimolecular dosing [2]. This scenario is directly relevant to dermatological research, burn injury metabolism studies, and cosmetic/pharmaceutical evaluation of compounds that modulate dermal protein synthesis. The high proline content of collagen (~25% of residues) drives the incorporation advantage [2].

Nitrogen Flux Analysis for Ocular, Cancer, and Amino Acid Metabolism

L-Proline (15N) uniquely enables tracing of nitrogen atom transfer through transamination networks—a capability unavailable with 13C-labeled proline. Zhu et al. used 15N-proline to demonstrate that human RPE cells transfer proline-derived nitrogen to 13 distinct amino acids that are subsequently exported to support the neural retina [3]. This application is critical for research on retinal degenerative diseases, tumor metabolic symbiosis, and any biological system where proline serves as a nitrogen donor. Procurement of 15N-proline over 13C-proline is mandatory when the experimental question concerns nitrogen fate rather than carbon oxidation [3].

NMR Quantification of Cis/Trans Proline Isomerization in Peptides

At ≥95 atom% 15N enrichment, L-Proline (15N) provides ~264-fold NMR signal enhancement over natural abundance, enabling direct observation and quantification of cis and trans proline conformers in solution [4][5]. Blomberg et al. exploited this to measure conformer-specific pKₐ values and 13C-15N coupling constants in alanylproline [5]. This application is essential for structural biology studies of proline isomerization in protein folding, intrinsically disordered proteins, and peptidyl-prolyl isomerase enzymology, where 14N quadrupolar broadening and low 15N natural abundance preclude analysis with unlabeled material [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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